5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
Description
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Properties
IUPAC Name |
5,5-dimethyl-2-naphthalen-1-yl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKQVBSFBSIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629150 | |
| Record name | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22871-77-8 | |
| Record name | 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane for Advanced Synthesis
Section 1: Introduction and Strategic Importance
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane, also known as 1-naphthaleneboronic acid neopentyl glycol ester, is a crystalline organoboron compound with significant utility in modern organic synthesis. As a key building block, its value is particularly recognized in carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecules in pharmaceutical and materials science research.[1] This guide provides an in-depth analysis of its core physical properties, handling protocols, and synthetic considerations, offering field-proven insights for researchers and drug development professionals.
The strategic advantage of this reagent lies in the 5,5-dimethyl-1,3,2-dioxaborinane moiety, which is formed by the esterification of the boronic acid with neopentyl glycol. This structural feature confers a remarkable degree of chemical and thermal stability to the molecule compared to its parent boronic acid.[2] This enhanced stability is not merely a matter of convenience; it is a critical attribute that facilitates easier purification, enables long-term storage under appropriate conditions, and provides a wider window of compatibility with various reaction conditions. For drug development professionals, this translates to more reliable, reproducible, and scalable synthetic routes.
Section 2: Core Physicochemical Properties
The physical properties of this compound define its behavior in both storage and reaction environments. These characteristics have been compiled from supplier technical data sheets and chemical databases. The compound typically presents as a white to off-white solid or crystalline powder.[1][3]
A summary of its key quantitative properties is presented below for rapid reference and comparison.
| Property | Value | Source |
| CAS Number | 22871-77-8 | [3][4] |
| Molecular Formula | C₁₅H₁₇BO₂ | [3][4] |
| Molecular Weight | 240.11 g/mol | [4][5] |
| Melting Point | 67-69 °C | [5] |
| Boiling Point | 387.6 °C | [5] |
| Density | 1.08 g/cm³ | [5] |
| Flash Point | 188.2 °C | [5] |
| Refractive Index | 1.565 | [5] |
| Vapor Pressure | 7.26 x 10⁻⁶ mmHg at 25°C | [5] |
Section 3: Molecular Structure and Spectroscopic Profile
The compound's reactivity and physical characteristics are a direct consequence of its molecular architecture. The structure combines a sterically demanding naphthalene group with a robust neopentyl glycol-derived dioxaborinane ring.
Caption: Chemical structure of this compound.
Anticipated Spectroscopic Data
-
¹H NMR: The spectrum will be characterized by complex multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the seven protons of the naphthalene ring. Two distinct signals are expected for the dioxaborinane ring: a singlet around δ 3.8 ppm for the two equivalent -CH₂- groups and a sharp singlet around δ 1.0 ppm for the two equivalent methyl groups (-CH₃).
-
¹³C NMR: The naphthalene moiety will produce ten distinct signals in the aromatic region (approx. δ 120-140 ppm). Key aliphatic signals include the methylene carbons (-CH₂) near δ 72 ppm, the quaternary carbon at δ 32 ppm, and the methyl carbons near δ 22 ppm.[8]
-
¹¹B NMR: As a tricoordinate boronic ester, the compound is expected to show a single, characteristically broad peak in the ¹¹B NMR spectrum, typically in the range of δ 20-30 ppm.
-
FTIR Spectroscopy: The infrared spectrum will be dominated by strong B-O stretching vibrations (approx. 1300-1350 cm⁻¹). Other significant peaks will include C-H stretching from the aromatic naphthalene ring (>3000 cm⁻¹) and aliphatic C-H stretching from the neopentyl group (<3000 cm⁻¹).
Section 4: Synthesis and Purification Protocol
This compound is synthesized via a straightforward esterification between 1-naphthaleneboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). The reaction is typically driven to completion by the removal of water.
Caption: General experimental workflow for the synthesis of the title compound.
Representative Synthetic Methodology
This protocol is a self-validating, generalized procedure based on standard esterification techniques for boronic acids.
-
Reactor Charging: In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine 1-naphthaleneboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and an appropriate solvent such as toluene (approx. 5-10 mL per mmol of boronic acid).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.
-
Reaction Monitoring: Continue refluxing until no more water is observed collecting in the trap (typically 2-4 hours). The reaction can also be monitored by TLC or GC-MS.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a crystalline solid.
-
Drying and Storage: Dry the purified crystals under vacuum and store in a tightly sealed container under inert gas at 2-8°C.[3]
Section 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified with the signal word "Warning" and carries specific hazard statements.[3]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P301+P312 & P302+P352: In case of ingestion or skin contact, call a POISON CENTER or doctor if you feel unwell. Wash skin with plenty of water.[3]
-
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[9][10] Recommended storage temperature is between 2-8°C to ensure long-term stability.[3]
Section 6: Conclusion
This compound is a highly valuable and versatile reagent for synthetic chemists. Its well-defined physical properties, including its solid nature and moderate melting point, combined with its enhanced stability from the neopentyl glycol protecting group, make it a reliable building block for complex molecular architectures. By understanding its physicochemical characteristics, handling requirements, and synthetic origins as detailed in this guide, researchers can effectively and safely leverage this compound to advance programs in drug discovery and materials science.
References
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PubChem. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. Available from: [Link]
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Angene Chemical. 1-Naphthaleneboronic acid neopentyl glycol ester (CAS# 22871-77-8). Available from: [Link]
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Semantic Scholar. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the. Available from: [Link]
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Cheméo. Chemical Properties of Neopentyl glycol (CAS 126-30-7). Available from: [Link]
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MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
This guide provides a comprehensive analysis of the solubility characteristics of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane, a key organoboron compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate its effective use in synthesis and various applications.
Introduction and Compound Significance
This compound, also known as naphthalen-1-ylboronic acid neopentyl glycol ester, is a vital reagent in modern organic synthesis.[1] Its structure, featuring a bulky naphthalene group and a stable neopentyl glycol protecting group, imparts unique reactivity and stability. These attributes make it a preferred boronic ester in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3] The success of these reactions is critically dependent on the solubility of all components in the reaction medium. Understanding the solubility profile of this specific boronic ester is therefore paramount for reaction optimization, yield maximization, and overall process efficiency.
The neopentyl glycol protecting group is known to enhance the stability of the boronic acid, preventing premature decomposition and trimerization to the corresponding boroxine. This stability, however, influences the compound's solubility, creating a delicate balance that must be managed for optimal reactivity.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound contains both nonpolar and polar functionalities, leading to a nuanced solubility profile.
-
Nonpolar Character : The large, aromatic naphthalene ring and the dimethyl groups on the dioxaborinane ring are significant nonpolar components. This extensive hydrocarbon framework suggests good solubility in nonpolar and moderately polar aprotic organic solvents.
-
Polar Character : The oxygen atoms within the dioxaborinane ring introduce some polar character, potentially allowing for limited solubility in more polar solvents. However, the steric hindrance from the adjacent dimethyl groups and the bulky naphthalene moiety can limit the accessibility of these polar centers for solvation.
Based on this structural analysis, we can logically predict the solubility of this compound in a range of common laboratory solvents.
Diagram: Logical Flow for Solubility Prediction
Caption: Predicted solubility based on molecular structure.
Quantitative and Qualitative Solubility Data
The following table summarizes the expected solubility profile. This information should be experimentally verified for precise applications.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether | High | The large nonpolar naphthalene and neopentyl groups dominate the molecule's character, favoring interaction with nonpolar solvents. Toluene is a common solvent for Suzuki-Miyaura reactions. |
| Polar Aprotic | THF, Dichloromethane (DCM), Ethyl Acetate | High to Moderate | These solvents have a good balance of polarity to solvate the dioxaborinane ring while also accommodating the large nonpolar moieties. THF is frequently used in cross-coupling reactions.[2] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The polar hydroxyl group of the solvent can interact with the oxygen atoms of the boronic ester. However, the large nonpolar part of the molecule will limit extensive dissolution. |
| Aqueous | Water | Insoluble | The overwhelmingly nonpolar character of the molecule prevents significant interaction with the highly polar water molecules. Boronic esters are also susceptible to hydrolysis in the presence of water.[5] |
Experimental Protocol for Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols provide a framework for both qualitative and quantitative solubility determination.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., Toluene, THF, Dichloromethane, Methanol, Water)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or GC-MS for quantitative analysis
-
Glass vials with screw caps
-
Micropipettes
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
-
Preparation : Add approximately 10 mg of this compound to a small test tube or vial.[6][7]
-
Solvent Addition : Add 1 mL of the chosen solvent to the vial.[8]
-
Mixing : Vigorously shake or vortex the mixture for 1-2 minutes.[6]
-
Observation : Visually inspect the solution.
-
Soluble : A clear, homogeneous solution is formed.
-
Partially Soluble : Some solid remains, but a significant portion appears to have dissolved.
-
Insoluble : The solid remains largely undissolved.
-
Diagram: Workflow for Qualitative Solubility Testing
Caption: Step-by-step qualitative solubility assessment.
Quantitative Solubility Determination (Saturation Shake-Flask Method)
This method provides a precise measure of solubility at a given temperature.
-
Sample Preparation : Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is crucial.
-
Equilibration : Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours. This ensures that the solvent is fully saturated.
-
Phase Separation : Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Extraction : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Dilution : Dilute the extracted aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of the dissolved compound.
-
Calculation : Calculate the solubility in units such as mg/mL or mol/L.
Implications for Application in Suzuki-Miyaura Coupling
The solubility of this compound is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions.[2][3]
-
Homogeneous Reaction Conditions : For the catalytic cycle to proceed efficiently, all reactants, including the boronic ester, aryl halide, palladium catalyst, and base, must be in the same phase. Poor solubility can lead to heterogeneous mixtures, resulting in slower reaction rates and lower yields.
-
Solvent Selection : The choice of solvent is dictated by the solubility of all reaction components. Aromatic hydrocarbons like toluene and ethereal solvents such as THF are commonly employed due to their ability to dissolve a wide range of organic substrates and catalysts.[2][5]
-
Base Selection and Solubility : The choice of base can also be influenced by solubility. While inorganic bases like potassium carbonate are common, they are often insoluble in organic solvents. The use of soluble organic bases or phase-transfer catalysts may be necessary to ensure effective deprotonation and transmetalation steps.
Conclusion
This compound is a sterically hindered and relatively nonpolar molecule. Its solubility is highest in nonpolar aprotic and polar aprotic organic solvents, making it well-suited for use in common reaction media for cross-coupling reactions. While it exhibits low solubility in polar protic solvents and is essentially insoluble in water, this characteristic is advantageous in preventing hydrolysis. For any novel application, it is strongly recommended that researchers perform the described experimental protocols to determine precise solubility data under their specific reaction conditions. This empirical approach, grounded in the theoretical principles outlined in this guide, will ensure the robust and efficient application of this versatile reagent.
References
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4245–4257.
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LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Wikipedia. (2023). Neopentyl glycol. Retrieved from [Link]
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Mount Holyoke College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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A Comprehensive Technical Guide to (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid (C15H17BO2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid, a biphenyl boronic acid derivative with significant potential in medicinal chemistry and materials science. This document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it delves into the mechanistic underpinnings of its application in Suzuki-Miyaura cross-coupling reactions and its prospective role in the development of novel therapeutics and liquid crystal displays. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials science, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction: The Significance of Biphenyl Boronic Acids
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, offering a unique combination of rigidity, aromaticity, and conformational flexibility. The introduction of a boronic acid moiety to this framework, as seen in (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid, unlocks a vast potential for synthetic diversification and targeted biological interactions. Boronic acids have emerged from a niche chemical curiosity to a cornerstone of modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, the unique electronic properties of the boron atom allow for reversible covalent interactions with biological nucleophiles, a feature that has been successfully exploited in the design of targeted therapeutics.[2] This guide will focus on the specific attributes and applications of the propyl-substituted biphenyl boronic acid, providing a detailed roadmap for its synthesis and utilization.
Chemical Identity and Physicochemical Properties
The IUPAC name for the chemical compound with the molecular formula C15H17BO2 is (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid . This nomenclature precisely describes a biphenyl core structure with a propyl group at the 4' position and a boronic acid functional group at the 4 position.
A comprehensive understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The following table summarizes the key predicted and experimentally observed properties of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid.
| Property | Value | Source |
| Molecular Formula | C15H17BO2 | - |
| Molecular Weight | 240.11 g/mol | - |
| Appearance | White to off-white crystalline powder | [3] |
| Boiling Point (Predicted) | 413.1 ± 48.0 °C | [3] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 8.61 ± 0.17 | [3] |
| Storage Temperature | Room Temperature, in a dry environment | [3] |
These properties suggest a stable, solid compound under standard laboratory conditions, suitable for a variety of synthetic manipulations.
Synthesis of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid: A Step-by-Step Protocol
The synthesis of aryl boronic acids is a well-established field, with the lithiation-borylation of aryl halides being a robust and widely adopted methodology. The following protocol details a reliable synthesis of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid from its corresponding aryl bromide precursor, 4-bromo-4'-propylbiphenyl.
Synthesis Workflow Diagram
Caption: Synthesis of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid.
Detailed Experimental Protocol
Materials:
-
4-Bromo-4'-propylbiphenyl
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-4'-propylbiphenyl (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times.
-
Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution at a rate that maintains the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. Successful lithiation is indicated by a color change.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1 M HCl. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid as a white solid.
Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values.
Applications in Drug Development and Materials Science
The unique structural and electronic properties of (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid make it a valuable building block in both drug discovery and materials science.
Role as a Key Intermediate in Pharmaceutical Synthesis
The biphenyl moiety is a common scaffold in a multitude of biologically active compounds. The presence of the boronic acid functional group in (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid allows for its facile incorporation into more complex molecules via the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[4]
Mechanistic Insight into Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is often facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
(4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid can serve as the organoboron partner in this reaction, enabling the synthesis of a diverse library of biphenyl-containing compounds for screening as potential drug candidates. The propyl group can modulate the lipophilicity and steric profile of the final molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties. While specific examples of drugs derived directly from this compound are not prevalent in the public domain, the broader class of biphenyl boronic acids are key intermediates in the synthesis of various pharmaceuticals. For instance, the structurally related [4′-(pentyloxy)[1,1′-biphenyl]-4-yl]boronic acid is an intermediate in the synthesis of the antifungal drug Anidulafungin.[5]
Potential in the Development of Liquid Crystals
The rigid, elongated structure of the biphenyl core is a fundamental characteristic of many liquid crystalline materials. The anisotropic nature of these molecules allows them to self-assemble into ordered phases that can be manipulated by external electric fields, forming the basis of liquid crystal displays (LCDs). The alkyl substituent, in this case, the propyl group, plays a crucial role in determining the mesophase behavior and physical properties of the liquid crystal, such as its clearing point and viscosity.
While (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid itself is not a liquid crystal, it serves as a critical building block for the synthesis of liquid crystalline compounds. Through Suzuki-Miyaura coupling, the boronic acid can be coupled with various aromatic and heterocyclic halides to generate a wide range of extended, rigid molecules with tailored electronic and physical properties. For example, coupling with a cyanophenyl bromide could yield a 4'-propyl-4-cyanobiphenyl derivative, a class of compounds known for their use in liquid crystal mixtures.[6]
Conclusion
(4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid is a versatile and valuable building block for researchers in drug discovery and materials science. Its well-defined structure, coupled with the reactivity of the boronic acid moiety, provides a powerful tool for the synthesis of complex molecular architectures. The detailed synthesis protocol and discussion of its applications provided in this guide are intended to empower scientists to effectively utilize this compound in their research endeavors. As the demand for novel therapeutics and advanced materials continues to grow, the importance of key intermediates like (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid will undoubtedly increase.
References
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Boron Molecular. (n.d.). 4-Bromo-4'-ethyl-1,1'-biphenyl. Retrieved January 28, 2026, from [Link].
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LookChem. (n.d.). Cas No. 158937-25-8 [4'-(pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid. Retrieved January 28, 2026, from [Link].
- Aggarwal, V. K., & Mykura, R. C. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
- Google Patents. (n.d.). Liquid crystal compositions for multiplexed displays.
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 28, 2026, from [Link].
- Google Patents. (n.d.). Preparation of 4-bromobiphenyl.
-
Dallavalle, S., Cincinelli, R., Nannei, R., Merlini, L., Morini, G., Penco, S., Pisano, C., Vesci, L., Barbarino, M., Zuco, V., De Cesare, M., & Zunino, F. (2009). Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. European journal of medicinal chemistry, 44(5), 1900–1912. [Link]
- Yeung, K. S., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
- Google Patents. (n.d.). Liquid Crystal Panel, Liquid Crystal Television, And Liquid Crystal Display Apparatus.
-
Aggarwal, V. K., & Butters, M. (2012). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic letters, 14(24), 6258–6261. [Link]
-
Wessig, P., & Giesa, S. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Organic & biomolecular chemistry, 18(32), 6299–6303. [Link]
- Google Patents. (n.d.). Liquid crystal composition.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved January 28, 2026, from [Link].
-
RSC Publishing. (2021). Anti-counterfeiting holographic liquid crystal gels with color and pattern control. Retrieved January 28, 2026, from [Link].
-
Boron Molecular. (n.d.). Boronic Acids Building Blocks Library. Retrieved January 28, 2026, from [Link].
-
PrepChem. (n.d.). Synthesis of 4-tolylboronic acid. Retrieved January 28, 2026, from [Link].
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid | 153035-56-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes & Protocols: Leveraging 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Advantage of Neopentyl Glycol Boronic Esters
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, a pillar in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of this reaction hinges on the stability and reactivity of the organoboron reagent. While boronic acids are widely used, they are often susceptible to undesirable side reactions, most notably protodeboronation, which can diminish yields and complicate purification.[3]
This guide focuses on 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane , a neopentyl glycol boronic ester derivative of naphthalene. The use of the neopentyl glycol protecting group is a strategic choice designed to overcome the intrinsic limitations of free boronic acids. These esters offer enhanced stability, making them robust, bench-stable solids that are easier to handle, purify, and store.[4][5] This stability minimizes premature degradation, ensuring the reagent's integrity until it is actively engaged in the catalytic cycle, thereby leading to more reproducible and higher-yielding transformations.[4] This document provides a detailed exploration of its application, mechanistic considerations, and field-proven protocols for its use in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The power of the Suzuki-Miyaura reaction lies in its elegant and efficient catalytic cycle, driven by a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The process is broadly accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. A base is crucial here; it activates the boronic ester, forming a more nucleophilic boronate species which facilitates the transfer of the naphthalenyl group to the Pd(II) complex.[7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Methylbenzeneboronic acid neopentyl glycol ester [myskinrecipes.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Strategic Base Selection for Suzuki-Miyaura Cross-Coupling with Neopentyl Glycol Boronates
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing an unparalleled method for the formation of carbon-carbon bonds.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's success is largely due to the stability, low toxicity, and commercial availability of its organoboron reagents.[1][3]
While boronic acids were the original workhorses, their benchtop stability can be a concern. This has led to the widespread adoption of boronic esters, which offer enhanced stability and easier handling.[4][5] Among these, neopentyl glycol boronates have emerged as highly valuable coupling partners due to their robust nature and favorable reactivity profile.[6][7]
However, the perceived stability of these esters can mask a critical reaction parameter: the choice of base. The base is not merely a spectator or a simple acid scavenger; it is a key activator in the catalytic cycle.[2][8][9] An improper base selection can lead to sluggish reactions, low yields, or complete failure. This guide provides a deep dive into the mechanistic role of the base and offers a strategic framework for its selection in reactions involving neopentyl glycol boronates, empowering researchers to optimize their synthetic outcomes.
The Catalytic Cycle: Unpacking the Role of the Base
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][10] Understanding this cycle is paramount to appreciating the base's function. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.
The base's primary role is to facilitate the transmetalation step, which is often the rate-determining phase of the cycle. In this step, the organic group is transferred from the boron atom to the palladium(II) center. Organoboron compounds are generally not nucleophilic enough to undergo transmetalation without activation.[2] The base accomplishes this activation through one of two primary mechanistic pathways:
-
The Boronate Pathway (Major Pathway): The base coordinates to the electron-deficient boron atom of the neopentyl glycol boronate. This forms a tetracoordinate, anionic "ate" complex. This complex is significantly more nucleophilic than the neutral boronate ester, dramatically accelerating the transfer of the organic moiety to the palladium center.[2][7][9]
-
The Oxo-Palladium Pathway (Minor Pathway): Alternatively, the base (typically a hydroxide or alkoxide) can react with the palladium(II) halide complex formed after oxidative addition. This generates a more reactive palladium-hydroxide or palladium-alkoxide species, which can then more readily react with the neutral boronic ester.[7]
Crucially, studies have shown that boronic esters like neopentyl glycolates can transmetalate directly without prior hydrolysis to the corresponding boronic acid, underscoring the importance of the base in directly activating the ester itself.[1]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
functional group tolerance in couplings with naphthalen-1-yl boronic esters
Executive Summary
Coupling reactions involving naphthalen-1-yl boronic esters represent a specific class of "difficult" Suzuki-Miyaura Cross-Couplings (SMC). Unlike their 2-naphthyl or phenyl counterparts, 1-naphthyl isomers suffer from severe peri-interaction (steric clash with the H-8 proton) and electronically driven susceptibility to protodeboronation .
This guide provides validated protocols to overcome these failure modes. By transitioning from traditional Pd(PPh₃)₄ systems to Buchwald G3/G4 precatalysts or MIDA boronate slow-release architectures , researchers can achieve >90% yields while maintaining tolerance for sensitive functional groups like aldehydes, free amines, and heterocycles.
The Challenge: Sterics & Protodeboronation
The failure of standard SMC conditions with 1-naphthyl substrates is driven by two competing mechanistic factors:
-
Steric Deceleration of Transmetallation: The bulk at the 1-position (peri-strain) significantly retards the rate of transmetallation (
) of the boron species to the Palladium(II) center. -
Accelerated Protodeboronation: Because
is slow, the activated boronate species accumulates in the basic media. The 1-naphthyl anion is relatively stabilized, making the C-B bond prone to hydrolytic cleavage (protodeboronation) before coupling can occur.
Mechanistic Pathway Analysis
The diagram below illustrates the "Danger Zone" where standard catalysts fail. To succeed, the catalyst system must accelerate reductive elimination and transmetallation to outcompete the side reaction.
Figure 1: The kinetic competition between productive coupling and destructive deboronation in 1-naphthyl systems.
Functional Group Tolerance Matrix
Selection of the catalyst and base must be tailored to the most sensitive moiety on the coupling partners.
| Functional Group | Risk Factor | Recommended Base | Recommended Ligand/Catalyst | Notes |
| Esters / Nitriles | Hydrolysis | K₃PO₄ (anhydrous) | XPhos Pd G3 | Avoid hydroxide bases (NaOH, KOH). |
| Aldehydes | Aldol Condensation | K₂CO₃ or K₃PO₄ | XPhos or SPhos | Weak bases prevent enolization. |
| Free Amines (NH₂) | Catalyst Poisoning | K₃PO₄ | BrettPhos Pd G3 | BrettPhos prevents amine binding to Pd. |
| Heterocycles (Pyridines) | N-Coordination | K₂CO₃ | XPhos Pd G3 | Bulky ligands displace the heterocycle. |
| Protodeboronation Prone | C-B Cleavage | NaHCO₃ (aq) | MIDA Boronate | Slow release of boronic acid prevents accumulation. |
Validated Experimental Protocols
Protocol A: The "Bulky" Standard (High Steric Demand)
Best for: General 1-naphthyl couplings with stable functional groups (esters, ketones, protected amines).
The Logic: This protocol uses XPhos Pd G3 , a precatalyst that activates rapidly at room temperature and provides a bulky, electron-rich ligand environment. This accelerates the difficult transmetallation step, effectively "beating" the protodeboronation clock.
Reagents:
-
Aryl Halide (1.0 equiv)
-
1-Naphthylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base: K₃PO₄ (0.5 M in H₂O) (2.0 equiv)
-
Solvent: THF (degassed)
Step-by-Step:
-
Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Ester (1.2 mmol), and XPhos Pd G3 (15 mg, 0.02 mmol).
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed THF (4 mL) via syringe.
-
Add degassed 0.5 M K₃PO₄ aqueous solution (4 mL). Note: A 1:1 organic/aqueous ratio is crucial for solubilizing the inorganic base while maintaining organic solubility.
-
Stir vigorously at 40–60 °C for 2–4 hours.
-
QC Check: Monitor by HPLC/UPLC. If deboronation (naphthalene formation) >5%, lower temperature to RT and extend time.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
Protocol B: The MIDA "Slow-Release" Method (High Sensitivity)
Best for: Substrates prone to rapid protodeboronation or containing base-sensitive groups (aldehydes, alkyl halides).
The Logic: 1-Naphthyl MIDA boronates are stable to hydrolysis. Under mild basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the concentration of the active boron species low (matching the rate of transmetallation) and suppressing the second-order decomposition pathways.
Reagents:
-
Aryl Halide (1.0 equiv)
-
1-Naphthyl MIDA Boronate (1.5 equiv)
-
Catalyst: XPhos Pd G2 or G3 (2.0 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (5:1 ratio)
Step-by-Step:
-
Charge vial with Aryl Halide (1.0 mmol), 1-Naphthyl MIDA Boronate (1.5 mmol), XPhos Pd G3 (0.02 mmol), and anhydrous K₃PO₄ (3.0 mmol).
-
Purge with Argon.
-
Add 1,4-Dioxane (5 mL) and degassed Water (1 mL).
-
Heat to 60 °C .
-
Run time: 4–12 hours (slower reaction due to controlled release).
Troubleshooting & Optimization Workflow
Use this decision tree to select the correct modification if the standard protocol fails.
Figure 2: Logical workflow for optimizing 1-naphthyl coupling yields.
References
-
Kinetic Studies on Boronic Esters: Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chem. Soc. Rev.2014 , 43, 412–443.
-
Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Methyl-2-aminobiphenyl-based Palladacycles: Rapidly Activated Precatalysts for Cross-Coupling. J. Org.[7] Chem.2014 , 79, 4161–4166.
-
MIDA Boronate Technology: Gillis, E. P.; Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. J. Am. Chem. Soc.[7]2007 , 129, 6716–6717.
-
Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc.[7]2017 , 139, 13156–13165.
-
Steric Hindrance in Suzuki Coupling: Martin, R.; Buchwald, S. L. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides. Acc.[5][6][8] Chem. Res.2008 , 41, 1461–1473.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Protodeboronation [organic-chemistry.org]
- 8. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
hydrolysis of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane during reaction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the hydrolysis of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane during chemical reactions. As a neopentyl glycol boronic ester, this reagent offers enhanced stability compared to the free boronic acid, yet its susceptibility to hydrolysis remains a critical factor in achieving successful and reproducible outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.
Understanding the Challenge: The "Why" Behind Hydrolysis
This compound is favored for its relative stability, which simplifies handling and purification.[1] However, the presence of water in a reaction mixture can lead to its hydrolysis, converting it back to the corresponding naphthalen-1-ylboronic acid and neopentyl glycol. This process is often reversible and influenced by reaction conditions such as pH, temperature, and solvent.[2][3]
Premature hydrolysis can be detrimental to your reaction for several reasons:
-
Reduced Yield: The intended boronic ester may be consumed before it can participate in the desired reaction.
-
Side Reactions: The resulting boronic acid can undergo undesired side reactions, such as protodeboronation, where the boron moiety is replaced by a hydrogen atom, leading to the formation of naphthalene as a byproduct.[4]
-
Inconsistent Reaction Kinetics: The presence of a mixture of the boronic ester and boronic acid can lead to unpredictable reaction rates and inconsistent product formation.[5]
This guide will walk you through identifying, troubleshooting, and preventing unwanted hydrolysis of your boronic ester.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing a significant amount of the deborylated naphthalene byproduct in my Suzuki-Miyaura reaction. What is the likely cause?
The formation of naphthalene is a strong indicator of protodeboronation, a common consequence of premature hydrolysis of the boronic ester.[4] The naphthalen-1-ylboronic acid formed upon hydrolysis is often more susceptible to this side reaction than the parent ester.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions:
-
Solvent Purity: Ensure your solvents are rigorously dried. Consider using a solvent purification system or freshly opened bottles of anhydrous solvent. Tetrahydrofuran (THF) and 1,4-dioxane, common solvents for Suzuki-Miyaura reactions, are hygroscopic and should be handled accordingly.
-
Reagent Water Content: Check the water content of all reagents, including your base and aryl halide. Some bases, like potassium carbonate (K₂CO₃), can be hygroscopic. Consider drying the base in an oven before use.
-
Inert Atmosphere: Assemble your reaction under a dry, inert atmosphere (e.g., argon or nitrogen). Flame-dry your glassware before use to remove adsorbed moisture.
-
-
Choice of Base:
-
Reaction Temperature:
-
While Suzuki-Miyaura reactions often require heating, excessively high temperatures can accelerate both hydrolysis and subsequent protodeboronation. If possible, screen for the lowest effective temperature for your specific transformation.
-
FAQ 2: My reaction is sluggish and gives inconsistent yields, even when using a well-established protocol. Could hydrolysis of the boronic ester be the culprit?
Yes, inconsistent hydrolysis can lead to variable reaction rates and yields. The active transmetalating species in a Suzuki-Miyaura reaction can be either the boronic ester or the boronic acid, and their relative concentrations can fluctuate if hydrolysis is not controlled.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reactions.
Analytical Monitoring:
-
In-Process Control: If possible, take aliquots of your reaction mixture at various time points and analyze them by LC-MS or GC-MS. This will allow you to monitor the consumption of your boronic ester and the potential formation of the corresponding boronic acid and naphthalene.
-
HPLC Analysis Challenges: Be aware that standard reversed-phase HPLC analysis of boronic esters can be misleading due to on-column hydrolysis.[8] If you need to quantify the extent of hydrolysis, consider specialized methods such as hydrophilic interaction liquid chromatography (HILIC) or using columns with low residual silanol activity.[8][9]
FAQ 3: How does the stability of this compound compare to other boronic esters?
The neopentyl glycol protecting group forms a six-membered ring with the boron atom, which is generally more thermodynamically stable and less prone to hydrolysis compared to five-membered ring esters like those derived from pinacol or ethylene glycol.[1][9]
| Boronic Ester Type | Ring Size | Relative Hydrolytic Stability | Key Considerations |
| Ethylene Glycol | 5-membered | Lower | More susceptible to hydrolysis and transesterification.[9] |
| Pinacol | 5-membered | Moderate | Widely used, but can be prone to hydrolysis, especially under basic conditions.[9] |
| Neopentyl Glycol | 6-membered | Higher | Offers a good balance of stability and reactivity. [5] |
| Catechol | 5-membered | Varies | Electron-withdrawing nature can increase the rate of transmetalation but may affect stability.[5] |
Expert Insight: While neopentyl glycol esters are robust, do not assume they are completely inert. The reaction conditions, particularly the presence of water and the choice of base, remain critical factors in preventing hydrolysis.
Experimental Protocols
Protocol 1: General Anhydrous Suzuki-Miyaura Coupling
This protocol provides a starting point for minimizing the hydrolysis of this compound.
-
Glassware Preparation:
-
Place a stirrer bar in a round-bottom flask and flame-dry the flask under vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
-
Reagent Addition:
-
To the cooled flask, add your aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the anhydrous base (e.g., oven-dried K₂CO₃ or anhydrous TMSOK, 2-3 equiv).
-
-
Solvent Addition and Reaction:
-
Add anhydrous solvent (e.g., THF, dioxane) via a syringe.
-
If necessary, degas the reaction mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction to the desired temperature and monitor its progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. catalysis-consulting.com [catalysis-consulting.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Sterically Hindered Boronic Esters
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers navigating the challenges of cross-coupling reactions with sterically demanding substrates. Working with sterically hindered boronic esters, particularly in Suzuki-Miyaura couplings, often presents a unique set of obstacles that can slow down or halt reaction progress. The increased steric bulk around the boron center can impede crucial steps in the catalytic cycle, leading to low yields, slow reaction times, and the formation of unwanted side products.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide not just solutions, but a deeper understanding of the underlying chemical principles. By explaining the causality behind each experimental choice, we aim to empower you to diagnose issues effectively and rationally design robust reaction protocols.
Section 1: Frequently Asked Questions - First Line of Defense
Q1: My Suzuki-Miyaura reaction with a sterically hindered boronic ester is extremely slow or has failed completely. What's the underlying cause?
A: The primary reason for sluggish or failed reactions with these substrates is the kinetic difficulty of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] Steric hindrance from bulky groups on the boronic ester and/or the coupling partner can prevent the boronate from efficiently approaching the palladium center to transfer its organic group. Furthermore, the subsequent reductive elimination step, which forms the desired C-C bond, can also be slowed by steric congestion around the metal center, preventing the two coupling partners from adopting the required cis orientation.[2]
Kinetic investigations have shown that highly hindered esters, such as pinacol esters, may not form the necessary palladium-boronate complexes as readily as less hindered analogues.[3] This directly impacts the rate of transmetalation, which is often the rate-limiting step in these challenging couplings.
Q2: I suspect my reaction has stalled. What is the very first parameter I should investigate changing?
A: Before modifying multiple variables, the first and often most impactful parameter to adjust is the ligand coordinated to the palladium catalyst. The steric and electronic properties of the phosphine ligand are paramount in overcoming the challenges posed by hindered substrates.[4]
Causality: Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands, are highly effective for several reasons:
-
They stabilize the catalytically active, low-coordinate L-Pd(0) species.
-
Their large steric footprint promotes the crucial, often rate-limiting, reductive elimination step.[2][5]
-
Their electron-donating nature increases the electron density on the palladium center, which can facilitate the initial oxidative addition step, especially with less reactive aryl chlorides or bromides.[5]
Start by switching to a well-established ligand known for coupling hindered substrates, such as SPhos, XPhos, or RuPhos.
Q3: I am designing a synthesis with a hindered fragment. How should I choose the right boronic ester protecting group?
A: The choice of the diol used to form the boronic ester is critical for both stability and reactivity. While pinacol esters are the most common due to their high stability and ease of preparation, their steric bulk can be detrimental in challenging couplings.[1][3]
Consider the following options:
| Boronic Ester Type | Key Characteristics | When to Use |
| Pinacol (Bpin) | Highly stable, crystalline, easy to handle and purify. The default choice. | Standard couplings; can be too hindered for tetra-ortho-substituted biaryl synthesis.[3] |
| Neopentyl Glycol | Less sterically demanding than pinacol but still offers good stability. | Excellent alternative when pinacol esters show low reactivity due to steric clash.[1] |
| MIDA | Highly stable and unreactive until a slow-release of the boronic acid is triggered by aqueous base. | Ideal for iterative cross-couplings or when the boronic acid is prone to decomposition (e.g., protodeboronation).[6][7] |
| Catechol | Electron-deficient, which can lead to a rate increase compared to boronic acids in some systems.[3] | Can be useful but may be more sensitive to reaction conditions. |
For a hindered system, if a pinacol ester fails, switching to a neopentyl glycol boronic ester is a logical first step to reduce steric bulk at the boron center without significantly compromising stability.[1]
Section 2: Troubleshooting Guide - A Deep Dive into Reaction Parameters
This section provides a systematic approach to optimizing your reaction by dissecting each component.
Troubleshooting Workflow: Low Yield / Slow Reaction
This diagram outlines a logical progression for troubleshooting. Start with the most impactful variables (Catalyst/Ligand) and proceed systematically.
Caption: A systematic workflow for troubleshooting hindered cross-coupling reactions.
Q4: My standard Pd(PPh₃)₄ catalyst isn't working. Which catalyst/ligand system should I use for a demanding biaryl coupling?
A: For sterically demanding couplings, pre-formed palladium catalysts complexed with bulky, electron-rich phosphine ligands are essential. Tetrakis(triphenylphosphine)palladium(0) is generally not effective for these transformations because the PPh₃ ligand is not sterically bulky or electron-donating enough to promote the difficult reductive elimination step.
Recommended Ligands & Catalysts:
| Ligand Class | Specific Examples | Key Features & Application |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | The gold standard for many challenging couplings. Their bulk and electron-rich nature accelerate both oxidative addition and reductive elimination.[2][5] |
| Specialized Ligands for Extreme Steric Hindrance | AntPhos, BI-DIME | Have demonstrated excellent reactivity for tetra-ortho-substituted biaryl synthesis where other ligands may fail.[4][8] |
| Electronically Modified Ligands | HFTPhos (fluorinated) | Designed to accelerate reductive elimination through electronic effects, showing very high activity for hindered systems.[2] |
Actionable Advice: Screen a panel of G3 or G4 Buchwald palladacycles (e.g., XPhos-Pd-G3). These are air-stable precursors that reliably generate the active catalyst, improving reproducibility. A catalyst loading of 1-2 mol % is a good starting point.
Q5: The reaction is sensitive to the base I use. Why is the base so critical and what are my best options?
A: The base plays a crucial role in activating the boronic ester. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is the species that participates in transmetalation.[9] For hindered esters, this activation is often slow, and the choice of base, its solubility, and its basicity become critical.
Base Selection Guide:
| Base | Conditions | Pros | Cons |
| K₂CO₃ / Cs₂CO₃ | Aqueous/biphasic | Standard, effective for many systems. | Can promote boronic ester hydrolysis; may not be basic enough for very hindered substrates. |
| K₃PO₄ | Anhydrous or with trace H₂O | Very effective for hindered couplings. Often provides a good balance of basicity and compatibility.[10] | Can be heterogeneous; grinding the base to a fine powder improves consistency.[10] |
| CsF / KF | Anhydrous | Fluoride ions are excellent at activating boronic esters. | Can be hygroscopic; requires strictly anhydrous conditions. |
| KOSiMe₃ (TMSOK) | Strictly Anhydrous | Homogeneous in many organic solvents, providing reproducible results for anhydrous couplings.[11] | Highly reactive and moisture-sensitive. |
Expert Insight: Many "anhydrous" couplings using K₃PO₄ actually benefit from the presence of a few equivalents of water to facilitate the reaction.[10] However, for base-labile substrates, a truly anhydrous system with a soluble base like potassium trimethylsilanolate (KOSiMe₃) may be superior.[11]
Q6: Is there a universal solvent for these reactions? How does solvent choice impact the reaction rate?
A: There is no universal solvent, and screening is often necessary. Aprotic, polar or non-polar solvents are generally preferred. The solvent's primary roles are to solubilize the reactants and catalyst and to facilitate the different steps of the catalytic cycle.
Recommended Solvents:
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)
-
Aromatics: Toluene, Xylenes
The choice of solvent can significantly affect reaction outcomes.[12] For example, THF is often a good starting point, but for higher temperatures ( > 100 °C), toluene or dioxane are required.
Section 3: Mitigating Common Side Reactions
Q7: I'm losing my starting material to protodeboronation. How can I prevent this?
A: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic ester with a hydrogen atom. This side reaction is a common cause of low yields, especially with electron-rich or heteroaromatic boronic esters.[1][3]
Mitigation Strategies:
-
Use a More Stable Ester: Switch from a boronic acid to a pinacol or neopentyl glycol boronic ester, which are significantly more stable.[1]
-
Employ a "Slow-Release" Strategy: Use a MIDA boronic ester. This protecting group is stable to the reaction conditions and only slowly hydrolyzes to release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[7]
-
Strictly Anhydrous Conditions: Use a strong, anhydrous base (e.g., K₃PO₄, CsF) and dry solvents to minimize sources of protons.
-
Reaction Temperature: Avoid unnecessarily high temperatures, as they can accelerate the rate of protodeboronation.
Q8: My main byproduct is the homocoupling of my boronic ester. What causes this and how do I stop it?
A: Homocoupling (dimerization) of the boronic ester to form a biaryl species is typically promoted by the presence of Pd(II) species and an oxidant (often trace oxygen).[1] It can become competitive if the desired cross-coupling is slow.
Prevention Methods:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. Use multiple freeze-pump-thaw cycles or sparge thoroughly with an inert gas like argon or nitrogen.[13]
-
Use a Pd(0) Precatalyst: Using a precatalyst that cleanly generates the active Pd(0) species (like a Buchwald precatalyst) can minimize the amount of residual Pd(II) at the start of the reaction.
-
Optimize Reaction Conditions: Speeding up the productive catalytic cycle by optimizing the ligand, base, and temperature will outcompete the homocoupling side reaction.
The Suzuki-Miyaura Catalytic Cycle: Where Hindrance Hurts
This diagram shows the key steps of the reaction and highlights where steric bulk poses the greatest challenge.
Caption: The Suzuki-Miyaura cycle. Steric hindrance primarily slows Transmetalation and Reductive Elimination.
Section 4: Experimental Protocols
Protocol 1: General Screening for a Hindered Suzuki-Miyaura Coupling
This protocol is designed as a starting point for optimizing a new, challenging coupling reaction.
-
Glassware Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic ester (1.2–1.5 equiv), and the base (e.g., finely ground K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol %) and the solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.1 M solution based on the aryl halide).
-
Degassing: If not using a pre-activated catalyst, degas the solution with a gentle stream of argon for 10-15 minutes or perform three freeze-pump-thaw cycles.
-
Reaction: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Anhydrous Coupling with Potassium Trimethylsilanolate (TMSOK)
This protocol is adapted for substrates that are sensitive to water or hydrolysis.[11]
-
Glassware and Reagent Preparation: Rigorously flame-dry all glassware. Use anhydrous solvents from a solvent purification system or freshly distilled. TMSOK is highly hygroscopic and should be handled in a glovebox.
-
Reaction Setup (in a glovebox): To a vial, add the aryl halide (1.0 equiv), the neopentyl glycol boronic ester (1.2 equiv), the palladium precatalyst (2 mol %), and the ligand (4 mol % if not using a precatalyst).
-
Reagent Addition: Add anhydrous solvent (e.g., 2-MeTHF) followed by a solution of TMSOK (2.4 equiv) in the same solvent.
-
Reaction: Seal the vial tightly, remove from the glovebox, and place in a preheated aluminum heating block at the desired temperature (e.g., 80 °C).
-
Monitoring & Workup: Follow steps 6 and 7 from the general protocol. The workup may require an acidic wash (e.g., 1M HCl) to neutralize any remaining TMSOK.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. Available at: [Link]
-
Simone, M., et al. (2020). Synthesis of sterically hindered boronate ester. ResearchGate. Available at: [Link]
-
Li, L., et al. (2014). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Halliwell, D. G. (2001). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
Bonelli, J. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Aggarwal, V. K., et al. (2018). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. ResearchGate. Available at: [Link]
-
Korenaga, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. Available at: [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. Available at: [Link]
-
Denmark, S. E., & Kassel, D. B. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
Deshayes, S., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Available at: [Link]
-
Sandrock, D. L. (2011). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Harvard University. Available at: [Link]
-
Korenaga, T., et al. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: [Link]
-
A detailed study on the effect of different solvents and bases. ResearchGate. Available at: [Link]
-
Bull, J. A., & Burke, M. D. (2013). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie. Available at: [Link]
-
Liu, R. Y., & Sigman, M. S. (2017). Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Chemical Reviews. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Wang, D., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Side Reactions of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane in Suzuki Coupling
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this neopentyl glycol boronate ester in their synthetic workflows. Here, we address the common challenges and side reactions encountered during its application, providing in-depth, evidence-based troubleshooting strategies to optimize your reaction outcomes.
Introduction: The Utility and Challenges of Naphthyl Neopentyl Glycol Boronate
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling due to its enhanced stability compared to the corresponding boronic acid. The neopentyl glycol protecting group generally offers improved handling, purification, and storage stability, while mitigating some of the side reactions associated with free boronic acids.[1] However, under certain Suzuki coupling conditions, this boronate ester can still be susceptible to undesirable side reactions that lead to reduced yield of the desired product and complex purification challenges.
This guide will focus on the three most prevalent side reactions:
-
Hydrolysis: Reversion of the boronate ester to the naphthalen-1-ylboronic acid.
-
Protodeboronation: Loss of the boron moiety and its replacement with a hydrogen atom.
-
Homocoupling: Dimerization of the naphthalen-1-ylboronic ester to form 1,1'-binaphthyl.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and Presence of Naphthalen-1-ylboronic acid in the Reaction Mixture
Q1: I am observing a significant amount of naphthalen-1-ylboronic acid in my crude reaction mixture, and the yield of my desired cross-coupled product is low. What is causing this?
A: This is a classic case of hydrolysis of the this compound. While neopentyl glycol esters are more resistant to hydrolysis than many other boronate esters, they are not entirely immune, especially under basic aqueous conditions commonly employed in Suzuki couplings. The presence of water in your reaction, in combination with the base, can lead to the cleavage of the B-O bonds of the dioxaborinane ring, regenerating the boronic acid.
Causality: The hydrolysis is a reversible process, but the equilibrium can be shifted towards the boronic acid in the presence of excess water. This can be detrimental as the free boronic acid may have different solubility, reactivity, and stability under the reaction conditions, potentially leading to other side reactions.
Troubleshooting Protocol for Hydrolysis:
Objective: To minimize the premature hydrolysis of the neopentyl glycol boronate ester.
Core Strategy: Employ anhydrous reaction conditions.
Step-by-Step Protocol:
-
Rigorous Drying of Glassware and Reagents:
-
Oven-dry all glassware at >120 °C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If not available, solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene; calcium hydride for DMF).
-
Ensure your base is anhydrous. For example, if using K₃PO₄ or Cs₂CO₃, it should be dried under high vacuum at an elevated temperature before use.
-
-
Use of Anhydrous-Compatible Bases:
-
Consider using bases that are soluble in organic solvents and can be handled under anhydrous conditions, such as potassium trimethylsilanolate (TMSOK).[2]
-
-
Inert Atmosphere:
-
Assemble your reaction under a positive pressure of an inert gas (N₂ or Ar).
-
Degas your reaction mixture by bubbling the inert gas through the solvent for 15-30 minutes before adding the catalyst and reactants.
-
Diagram: Hydrolysis of this compound
Caption: The equilibrium between the boronate ester and its hydrolyzed form.
Issue 2: Formation of Naphthalene as a Major Byproduct
Q2: My main impurity is naphthalene, and the overall yield is poor. What is happening and how can I prevent it?
A: The formation of naphthalene is a clear indication of protodeboronation , a common and often frustrating side reaction in Suzuki coupling.[3] In this process, the C-B bond is cleaved and replaced by a C-H bond, effectively reducing your starting material. For electron-rich aryl boronates like the naphthalen-1-yl derivative, this can be a significant competing pathway.
Causality: Protodeboronation can be catalyzed by acid, base, or even trace metals.[4] Under the basic conditions of the Suzuki reaction, the mechanism often involves the formation of a boronate species, which is then protonated by a proton source (e.g., water, alcohol, or even trace acidic impurities).
Troubleshooting Protocol for Protodeboronation:
Objective: To suppress the protodeboronation of the naphthalen-1-yl boronate ester.
Core Strategies:
-
Minimize proton sources by using anhydrous conditions (see protocol for hydrolysis).
-
Optimize the base and solvent system.
-
Enhance the rate of the desired cross-coupling reaction to outcompete protodeboronation.
Step-by-Step Protocol:
-
Implement Anhydrous Conditions: Follow the rigorous drying procedures outlined in the hydrolysis troubleshooting section.
-
Base Selection:
-
Avoid excessively strong or nucleophilic bases if possible.
-
Consider using fluoride-based bases like CsF or KF, which can be effective in promoting the Suzuki coupling while being less prone to causing protodeboronation in some systems.
-
Potassium phosphate (K₃PO₄) is often a good choice as it is a strong enough base to promote the reaction but is not as harsh as alkoxides.
-
-
Solvent Choice:
-
Aprotic solvents such as toluene, dioxane, or THF are generally preferred. Protic solvents like alcohols can be a source of protons and should be used with caution.
-
-
Increase Reaction Rate:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands that can accelerate the rates of oxidative addition and reductive elimination, thus favoring the productive catalytic cycle. Examples include SPhos, XPhos, or RuPhos.[5]
-
Catalyst Loading: A slightly higher catalyst loading might be beneficial if the reaction is sluggish, but be mindful of potential increases in side reactions.
-
Diagram: Protodeboronation Pathway
Caption: The base-mediated protodeboronation pathway.
Issue 3: Significant Formation of 1,1'-Binaphthyl
Q3: I am observing a significant amount of 1,1'-binaphthyl in my reaction, which is difficult to separate from my desired product. What causes this homocoupling and how can I minimize it?
A: The formation of 1,1'-binaphthyl is due to the homocoupling of two molecules of your naphthalen-1-yl boronate ester. This is a palladium-catalyzed process and is often a sign of issues with the catalyst activation or the presence of oxidants.
Causality: Homocoupling can occur through several mechanisms. One common pathway involves the reaction of the boronic ester with a Pd(II) species, which can be present if the Pd(0) catalyst is oxidized by air or other oxidants.[1] Another pathway involves the transmetalation of two boronate molecules to the palladium center, followed by reductive elimination.
Troubleshooting Protocol for Homocoupling:
Objective: To minimize the palladium-catalyzed homocoupling of the boronate ester.
Core Strategies:
-
Ensure the active catalyst is in the Pd(0) state.
-
Rigorously exclude oxygen from the reaction.
-
Optimize the choice of palladium precursor and ligands.
Step-by-Step Protocol:
-
Deoxygenation:
-
Thoroughly degas the reaction solvent and the entire reaction setup before adding the catalyst. The freeze-pump-thaw method (for solvents that can be frozen) is highly effective. Alternatively, sparging with an inert gas for an extended period (30-60 minutes) is crucial.
-
-
Palladium Precursor:
-
Use a Pd(0) source directly, such as Pd₂(dba)₃, to avoid incomplete reduction of a Pd(II) precatalyst.
-
If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your phosphine ligand is present in a sufficient excess to both reduce the Pd(II) to Pd(0) and act as a ligand.
-
-
Ligand Selection and Stoichiometry:
-
Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired cross-coupling over homocoupling by favoring the reductive elimination of the cross-coupled product.
-
Ensure an appropriate ligand-to-palladium ratio. For many bulky monophosphine ligands, a 2:1 or slightly higher ratio to palladium is optimal.
-
-
Reaction Setup and Order of Addition:
-
Add the palladium catalyst and ligand to the degassed mixture of the boronate ester, aryl halide, and base just before heating. This minimizes the time the catalyst spends in solution under potentially oxidizing conditions before the catalytic cycle begins.
-
Table: Effect of Ligands on Suzuki Coupling Selectivity (Illustrative)
| Ligand | Typical Structure | Key Feature | Impact on Homocoupling |
| PPh₃ | Triphenylphosphine | Less bulky, moderately electron-donating | Can be prone to homocoupling, especially with reactive boronates. |
| SPhos | Buchwald Ligand | Bulky, electron-rich biarylphosphine | Generally excellent at suppressing homocoupling by accelerating reductive elimination.[5] |
| XPhos | Buchwald Ligand | Very bulky, electron-rich biarylphosphine | Highly effective for challenging couplings and minimizing side reactions. |
Diagram: Simplified Homocoupling Mechanism
Caption: A possible pathway for palladium-catalyzed homocoupling.
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Key Troubleshooting Strategies |
| Low Yield & Boronic Acid Presence | Hydrolysis | - Rigorously dry all glassware and reagents. - Use anhydrous solvents. - Employ anhydrous-compatible bases (e.g., TMSOK). |
| Naphthalene Formation | Protodeboronation | - Implement strict anhydrous and anaerobic conditions. - Choose a non-protic solvent and an appropriate base (e.g., K₃PO₄, CsF). - Use bulky, electron-rich ligands to accelerate cross-coupling. |
| 1,1'-Binaphthyl Formation | Homocoupling | - Thoroughly degas the reaction mixture. - Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source. - Employ bulky monophosphine ligands (e.g., SPhos, XPhos). |
By systematically addressing these potential side reactions through careful experimental design and execution, you can significantly improve the yield and purity of your desired products when using this compound in Suzuki-Miyaura cross-coupling reactions.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(10), 3647–3658. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (Naphthalen-1-yl)boronic Acid. Organic Letters, 13(19), 5262–5265. [Link]
-
Al-Zoubi, R. M. (2018). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Journal of the Iranian Chemical Society, 15(11), 2469-2476. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Matos, K., & Snieckus, V. (1998). The Suzuki-Miyaura Cross-Coupling of Aryl Boronic Acids with Aryl Triflates. The Journal of Organic Chemistry, 63(12), 4014–4017. [Link]
-
Cox, P. A., et al. (2016). A Practical Guide to Suzuki-Miyaura Cross-Coupling Reactions. Yoneda Labs. [Link]
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6842. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Iterative Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Reactivity of 1-Naphthyl Neopentyl Glycol Boronates vs. MIDA Boronates
[1]
Executive Summary
This guide compares the reactivity, stability, and application scope of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane (1-Naphthyl Neopentyl Glycol Boronate) against its MIDA (N-Methyliminodiacetic acid) boronate counterpart.[1]
-
Neopentyl Glycol Boronates function as "robust boronic acid surrogates." They offer improved crystallinity and purification over free acids and can participate in cross-coupling via rapid hydrolysis or direct transmetalation.[1]
-
MIDA Boronates function as "switchable storage depots." They are chemically inert until activated by specific hydrolytic conditions, enabling a "slow-release" mechanism that suppresses decomposition pathways like protodeboronation.[1]
Section 1: Chemical Architecture & Stability Profile
The fundamental difference lies in the hybridization of the boron atom, which dictates the "activation energy" required to enter the catalytic cycle.
| Feature | 1-Naphthyl Neopentyl Glycol Boronate | 1-Naphthyl MIDA Boronate |
| Structure | Planar sp² Boron. The empty p-orbital is partially stabilized by oxygen lone pairs but remains Lewis acidic.[1] | Tetrahedral sp³ Boron. The boron is coordinatively saturated by the nitrogen dative bond (B←N). |
| Electronic State | Electron Deficient. Open to nucleophilic attack (by base) to form the active boronate "ate" complex. | Electron Neutral/Saturated. No empty orbital available for immediate transmetalation or nucleophilic attack.[1] |
| Hydrolytic Stability | Moderate. Hydrolyzes readily in aqueous base to release free boronic acid.[1] Stable on silica gel for short periods.[1] | High. Stable to silica gel, air, and anhydrous cross-coupling conditions.[1] Requires aqueous soft base for hydrolysis.[1] |
| Atom Economy | Higher (Neopentyl glycol = 104 g/mol leaving group).[1] | Lower (MIDA ligand = 147 g/mol leaving group).[1] |
Why This Matters for 1-Naphthyl Systems
1-Naphthylboronic acid is sterically crowded and electronically rich.[1] While not as unstable as 2-heterocyclic boronic acids, it is susceptible to protodeboronation (loss of the boron group replaced by hydrogen) under forcing conditions or prolonged exposure to base.
-
Neopentyl esters mitigate this by providing a pure, crystalline starting material but rapidly dump the free boronic acid into solution upon hydrolysis.
-
MIDA boronates release the boronic acid slowly, keeping the standing concentration low and statistically favoring the cross-coupling event over the bimolecular decomposition.
Section 2: Activation Mechanisms & Reactivity
The following diagram illustrates the distinct pathways by which these two species enter the Suzuki-Miyaura catalytic cycle.
Caption: Activation pathways comparing the direct/fast entry of neopentyl esters vs. the rate-limited slow release of MIDA boronates.
Critical Reactivity Insights
-
Direct Transmetalation (Neopentyl Only): Under anhydrous conditions using Potassium Trimethylsilanolate (TMSOK), neopentyl esters can transmetalate without prior hydrolysis.[1] This is a high-speed pathway ideal for sterically hindered substrates like 1-naphthyl if protodeboronation is not observed.[1]
-
The "Slow-Release" Effect (MIDA Only): MIDA boronates require a hydrolytic "unlocking" step.[1] By using a mild base (e.g., K3PO4) and controlling water content, you ensure that the rate of boronic acid generation (
) is slower than the rate of cross-coupling ( ). This prevents the accumulation of free boronic acid, starving the decomposition pathway.
Section 3: Experimental Protocols
Protocol A: High-Speed Coupling for Neopentyl Glycol Boronates
Best for: Rapid synthesis when the substrate is moderately stable.
Reagents:
-
1-Naphthyl neopentyl glycol boronate (1.0 equiv)[1]
-
Aryl Halide (1.0 equiv)[1]
-
Base: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv)[1]
-
Solvent: THF or Toluene (Anhydrous)
Procedure:
-
Charge a vial with the boronate, aryl halide, Pd catalyst, ligand, and TMSOK inside a glovebox or under Argon.
-
Add anhydrous THF (0.2 M concentration).
-
Stir at 60°C.
-
Mechanism: The TMSOK acts as a soluble silanolate activator, forming a silicate-boronate intermediate that transfers the aryl group directly to Palladium, bypassing the boronic acid stage.
Protocol B: Slow-Release Coupling for MIDA Boronates
Best for: Difficult couplings where protodeboronation is observed or iterative synthesis is required.[1]
Reagents:
-
1-Naphthyl MIDA boronate (1.2 equiv)[1]
-
Aryl Halide (1.0 equiv)[1]
-
Base: K3PO4 (3.0 equiv)[1]
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)[1]
-
Solvent: Dioxane : Water (10:1 ratio)[1]
Procedure:
-
Combine MIDA boronate, aryl halide, base, and catalyst in a vial.[1]
-
Add the Dioxane/Water mixture.[1] The high organic/low water ratio is critical to slow down the hydrolysis of the MIDA group.
-
Heat to 60°C.
-
Mechanism: The base slowly hydrolyzes the MIDA ester.[1] As 1-naphthylboronic acid is released molecule-by-molecule, it is immediately consumed by the Pd catalyst, never reaching a concentration high enough to trigger significant decomposition.[1]
Section 4: Strategic Recommendations
Use the following decision matrix to select the appropriate reagent for your campaign.
| Scenario | Recommended Reagent | Reasoning |
| Standard Library Synthesis | Neopentyl Ester | Higher atom economy, faster reaction times, and commercially cheaper.[1] |
| Iterative Synthesis | MIDA Boronate | The MIDA group will survive a Suzuki coupling occurring at another site on the molecule (if anhydrous), allowing for "building block" assembly. |
| Decomposition Observed | MIDA Boronate | If you see naphthalene (protodeboronation product) in your crude LCMS, switch to MIDA to utilize the slow-release effect.[1] |
| Purification Issues | Neopentyl Ester | Neopentyl esters are highly crystalline and non-polar, making them easier to purify on silica than free boronic acids.[1] |
References
-
MIDA Boronate Slow-Release Mechanism
-
Neopentyl Glycol Ester Activation (TMSOK)
-
Denmark, S. E.; Baird, J. D. "Palladium-Catalyzed Cross-Coupling Reactions of Silanolates: A Paradigm Shift in Transmetalation." Chem. Eur. J.[1]2006 , 12, 4954-4963.[1] (Context on silanolate activation of esters).
- Note: Specific TMSOK activation of neopentyl esters is a known methodology for anhydrous coupling derived
-
-
Hydrolysis Kinetics
A Senior Application Scientist's Guide to the Kinetic Landscape of Suzuki Coupling: A Comparative Analysis of Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a cornerstone for the construction of carbon-carbon bonds with unparalleled reliability and functional group tolerance.[1] Its widespread adoption in pharmaceutical and materials science underscores the critical need for a nuanced understanding of its kinetics, particularly the influence of the boronic acid surrogate.[2] While boronic acids are the traditional nucleophilic partners, their esters offer significant advantages in terms of stability, solubility, and handling. However, not all esters are created equal. Their structural and electronic properties profoundly impact the reaction kinetics, most notably the rate-determining transmetalation step.
This guide provides an in-depth comparison of the kinetic performance of various commonly employed boronic esters in Suzuki coupling reactions. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings that dictate their reactivity, providing you with the expert insights and supporting experimental data necessary to select the optimal boronic ester for your specific synthetic challenge.
The Heart of the Matter: The Suzuki Coupling Catalytic Cycle and the Role of the Boronic Ester
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-limiting step and is critically influenced by the nature of the boronic ester.[4] For transmetalation to occur, the boron reagent must be activated by a base to form a more nucleophilic "ate" complex.[5] The structure of the boronic ester dictates both the ease of this activation and the subsequent transfer of the aryl group to the palladium complex.
Comparative Kinetic Analysis of Common Boronic Esters
Recent comprehensive studies have shed light on the dramatic differences in transmetalation rates for various boronic esters.[6] These investigations have demonstrated that boronic esters can transmetalate directly without prior hydrolysis to the corresponding boronic acid. The choice of the diol used to form the ester has a profound impact on the reaction kinetics.
| Boronic Ester Derivative | Rate Constant (k, s⁻¹) at -30 °C | Relative Rate (k_rel) vs. Boronic Acid | Key Observations |
| Arylboronic Acid | (5.78 ± 0.13) × 10⁻⁴ | 1.00 | Baseline for comparison. |
| Glycol Ester | (13.3 ± 0.70) × 10⁻³ | ~23 | Significant rate enhancement. Electron-rich diol. |
| Dimethyl Ester | Not reported directly, but shows a 21-fold rate increase vs. boronic acid. | ~21 | Similar enhancement to glycol ester, suggesting conformational restriction is not the primary factor.[6] |
| Catechol Ester | (2.67 ± 0.10) × 10⁻³ | ~5 | Electron-deficient diol also accelerates the reaction. |
| Boroxine | (5.39 ± 0.07) × 10⁻³ | ~9.33 | A trimer of the boronic acid, shows a notable rate increase. |
| Neopentyl Glycol Ester | Sigmoidal kinetics, ~0.3 h for completion | Slower than boronic acid | Steric hindrance likely plays a role. |
| Pinacol Ester | Sigmoidal kinetics, ~5.5 h for completion | Significantly slower than boronic acid | Sterically hindered, often less reactive in transmetalation.[6] |
| α-Hydroxyisobutyrate Ester | (2.26 ± 0.31) × 10⁻⁴ | 0.39 | Slower than the parent boronic acid but faster than the pinacol ester. |
Data sourced from: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.[6]
Key Insights from the Kinetic Data:
-
Steric Hindrance is Detrimental: The sterically bulky pinacol and neopentyl glycol esters exhibit significantly slower reaction rates.[6] This is attributed to the difficulty in forming the necessary pre-transmetalation intermediates where the boronate oxygen coordinates to the palladium center.
-
Electronic Effects are Nuanced: Both electron-rich (glycol, dimethyl) and electron-deficient (catechol) esters show a rate enhancement compared to the parent boronic acid.[6] This suggests a complex interplay of factors, including the Lewis acidity of the boron center and the Lewis basicity of the oxygen atoms, which influence the formation and reactivity of the palladium-boronate intermediate.
-
Acyclic Esters Can Be Highly Effective: The remarkable rate enhancement observed with the simple dimethyl and glycol esters challenges the common reliance on pinacol esters and highlights the potential of less sterically demanding alternatives.[6]
The Special Case of MIDA Boronates: Stability by Design
N-methyliminodiacetic acid (MIDA) boronates represent a distinct class of boronic esters prized for their exceptional stability.[7] Unlike the esters discussed above, which can participate directly in the catalytic cycle, MIDA boronates are designed to be robust protecting groups for boronic acids. They are generally unreactive under anhydrous Suzuki coupling conditions and require a separate hydrolysis step, typically with aqueous base, to release the active boronic acid.[7][8]
This "slow-release" characteristic is particularly advantageous when working with unstable boronic acids, such as those of certain heteroaromatics, which are prone to decomposition.[5] The gradual liberation of the boronic acid maintains a low steady-state concentration, minimizing side reactions.
A direct kinetic comparison of the transmetalation step of a MIDA boronate versus a pinacol boronate is therefore not a direct comparison of like-for-like mechanisms. The overall reaction rate when using a MIDA boronate is governed by the rate of its hydrolysis, which is dependent on pH and water activity.[8] In polymerization reactions, MIDA-containing monomers have been shown to produce higher molecular weight polymers in greater yields compared to their pinacol ester counterparts under identical polymerization conditions, underscoring the benefits of controlled monomer release.[9]
Experimental Protocol: A Self-Validating System for Kinetic Analysis of Suzuki Coupling by ¹H NMR Spectroscopy
This protocol provides a robust framework for the comparative kinetic analysis of different boronic esters. The choice of an internal standard is crucial for ensuring the trustworthiness of the data, as it provides a constant reference against which the concentrations of reactants and products can be accurately measured over time.
Caption: Experimental workflow for kinetic analysis by NMR.
Step-by-Step Methodology:
-
Reagent Preparation and Rationale:
-
Stock Solutions: Prepare stock solutions of the aryl halide, the boronic ester to be tested, the base (e.g., CsF or K₃PO₄), and the palladium catalyst/ligand system in the chosen deuterated solvent (e.g., THF-d₈).
-
Causality: Using stock solutions ensures accurate and reproducible concentrations and allows for rapid addition to the reaction mixture.
-
-
Internal Standard: Choose an internal standard that is inert to the reaction conditions and has a resonance in a clear region of the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene). Prepare a stock solution of the internal standard.
-
Causality: The internal standard provides a reference of known, constant concentration, allowing for the precise calculation of the concentrations of other species in the reaction mixture as they change over time. This is the cornerstone of a self-validating system.
-
-
-
Reaction Setup and Monitoring:
-
In a clean, dry NMR tube, add the deuterated solvent and a known amount of the internal standard stock solution.
-
Secure the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
Acquire a spectrum of the solvent and internal standard to ensure purity and proper shimming.
-
To initiate the reaction, sequentially add the stock solutions of the aryl halide, boronic ester, and base to the NMR tube. Mix thoroughly but gently.
-
Finally, add the palladium catalyst stock solution to start the reaction (t=0).
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.
-
Causality: In-situ monitoring provides a real-time view of the reaction progress without the need for quenching and workup of multiple aliquots, which can introduce errors.
-
-
-
Data Processing and Analysis:
-
Process the series of spectra with identical phasing and baseline correction parameters.
-
For each spectrum, integrate the signal corresponding to a unique proton on the product molecule, a unique proton on the starting aryl halide, and the signal of the internal standard.
-
Calculate the concentration of the product at each time point using the following formula: [Product]t = ([Standard]initial / IStandard) × (IProduct_t / NProduct) where [Standard]initial is the initial concentration of the internal standard, IStandard is the integral of the standard's signal, IProduct_t is the integral of the product's signal at time t, and NProduct is the number of protons giving rise to the product signal.
-
Plot the concentration of the product versus time.
-
Determine the initial rate of the reaction from the slope of this plot at early time points. For reactions following first-order kinetics, a plot of ln([Reactant]) vs. time will yield a straight line with a slope of -k.
-
Conclusion: Making an Informed Choice
The kinetic performance of boronic esters in Suzuki-Miyaura cross-coupling is a complex function of steric and electronic factors. While sterically hindered esters like pinacol boronate are workhorses of organic synthesis due to their stability, they are often kinetically sluggish in the crucial transmetalation step. This guide demonstrates that less hindered, acyclic esters such as glycol and dimethyl boronates can offer dramatic rate enhancements, in some cases over 20-fold that of the corresponding boronic acid.[6]
MIDA boronates operate through a different paradigm, offering exceptional stability and enabling the use of otherwise challenging boronic acids through a controlled, hydrolysis-dependent release mechanism. The choice of boronic ester is therefore not merely a matter of convenience but a critical parameter that can be tuned to optimize reaction times, yields, and substrate scope. By understanding the kinetic principles outlined in this guide and employing robust experimental methodologies for their study, researchers can make more informed decisions, accelerating discovery in drug development and materials science.
References
-
Denmark, S. E., & Regens, C. S. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Liyanage, A. D. T., & D'Arcy, J. M. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 999–1007. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(1), 2–7. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Gill, A., & Aldred, C. (2018). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 56(21), 2413-2420. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8, 1067-1075. [Link]
-
ResearchGate. (2025). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. [Link]
-
ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. [Link]
-
Chirik Group. (2022). Transmetalation of Boron reagents. [Link]
-
Reddit. (2020). Boronic acid/ester transmetallation rates? [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
ResearchGate. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(44), 15873-15886. [Link]
-
National Institutes of Health. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
-
Liu, R., & Morken, J. P. (2020). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 142(4), 1956-1961. [Link]
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating Chemoselectivity in Complex Molecule Synthesis: A Comparative Guide to 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane
For researchers, scientists, and drug development professionals engaged in the intricate art of complex molecule synthesis, the choice of reagents is paramount to success. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with precision and efficiency.[1] However, the devil is often in the details, particularly when dealing with highly functionalized and sterically demanding substrates. Here, the selection of the boronic acid derivative can dramatically influence reaction outcomes, dictating yield, purity, and, most critically, chemoselectivity.
This guide provides an in-depth comparison of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane , a neopentyl glycol boronate ester, with its common alternatives in the context of complex molecule synthesis. We will explore the nuanced interplay of sterics, electronics, and stability that governs the performance of these crucial reagents, supported by representative experimental data and detailed protocols.
The Contenders: A Look at Naphthalen-1-yl Boron Reagents
The introduction of a naphthalene moiety is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. When employing the Suzuki-Miyaura reaction for this purpose, chemists are faced with a choice between several forms of the naphthalen-1-yl boron reagent:
-
Naphthalen-1-ylboronic acid: The parent compound, often highly reactive but can be prone to decomposition and challenging to handle.
-
Naphthalen-1-ylboronic acid pinacol ester: The most widely used boronic ester, offering a good balance of stability and reactivity.[2]
-
This compound (Neopentyl Glycol Ester): A less common but powerful alternative, offering distinct advantages in certain synthetic contexts.
The choice between these reagents is not merely one of convenience; it is a strategic decision that can significantly impact the chemoselectivity of a reaction, especially in the presence of multiple reactive sites on a complex substrate.
Unraveling the Chemoselectivity Puzzle: A Representative Case Study
To illustrate the practical implications of reagent choice, let us consider a hypothetical yet representative late-stage Suzuki-Miyaura coupling in the synthesis of a potential kinase inhibitor. Our model substrate, (R)-4-bromo-1-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine , possesses multiple functionalities that could potentially interfere with the desired coupling reaction.
Reaction Scheme:
A representative Suzuki-Miyaura coupling for the synthesis of a potential kinase inhibitor.
In this scenario, the goal is to selectively couple the naphthalen-1-yl group at the C4 position of the pyrazolopyrimidine core, leaving the amine and other functionalities intact. The choice of the boronic acid derivative can have a profound impact on the yield and purity of the desired product.
Comparative Performance Data
The following table summarizes the expected outcomes based on the known properties of each reagent class in similar complex synthetic settings.
| Boron Reagent | Key Characteristics | Expected Yield (%) | Reaction Time (h) | Noteworthy Observations |
| Naphthalen-1-ylboronic acid | Highly reactive, prone to protodeboronation and trimerization (boroxine formation).[3] | 40-60 | 4 | Significant formation of byproducts due to decomposition and side reactions. Purification can be challenging. |
| Naphthalen-1-ylboronic acid pinacol ester | Good stability and reactivity balance, widely used.[2] | 75-85 | 8 | Generally reliable performance, but may require higher temperatures or longer reaction times compared to the free acid. |
| This compound | Enhanced stability, often crystalline and easy to handle. Can exhibit slower, more controlled reactivity.[4] | 80-90 | 12 | Superior chemoselectivity with reduced byproduct formation. The slower, more controlled transmetalation can be advantageous for sensitive substrates. |
Causality Behind the Performance:
The superior performance of the neopentyl glycol ester in this hypothetical case stems from a combination of factors:
-
Enhanced Stability: Neopentyl glycol boronate esters are generally more stable towards hydrolysis and protodeboronation than their boronic acid counterparts.[3] This increased stability minimizes the formation of unwanted byproducts, leading to cleaner reaction profiles and higher isolated yields.
-
Controlled Reactivity: While often more stable, neopentyl glycol esters can exhibit a more controlled and sustained release of the active boronic acid species under the reaction conditions. This can be particularly beneficial in complex syntheses where a rapid, uncontrolled reaction could lead to undesired side reactions with sensitive functional groups.
-
Favorable Kinetics: Studies have shown that the structure of the boronic ester can significantly affect the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[4] While pinacol esters are widely used, neopentyl glycol esters can offer a different kinetic profile that may be more favorable for specific substrate combinations, leading to improved chemoselectivity.
Experimental Protocols: A Self-Validating System
To provide a practical framework, we present detailed, step-by-step methodologies for the Suzuki-Miyaura coupling using both this compound and its pinacol ester counterpart. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
(R)-4-bromo-1-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq)
-
This compound (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (R)-4-bromo-1-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine, this compound, and Pd(PPh₃)₄.
-
Add anhydrous 1,4-dioxane and degassed water to achieve a 4:1 solvent ratio.
-
Add K₂CO₃ to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling with Naphthalen-1-ylboronic acid pinacol ester
Materials:
-
(R)-4-bromo-1-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (1.0 eq)
-
Naphthalen-1-ylboronic acid pinacol ester (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Cs₂CO₃ (2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
Follow the same setup as in Protocol 1, substituting the appropriate reagents.
-
Use a solvent system of toluene and water (10:1).
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction, which is typically complete within 8 hours.
-
Follow the same workup and purification procedure as in Protocol 1.
Mechanistic Insights and Reagent Selection Workflow
The choice of boronic ester impacts the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle. The stability and steric bulk of the diol protecting group influence the formation of the active boronate species.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The decision of which boronic acid derivative to use can be guided by a logical workflow that considers the properties of the substrate and the desired reaction outcome.
Sources
The Ascendancy of Naphthalene-1-yl Boronic Esters: A Comparative Guide to a Superior Class of Reagents
In the landscape of modern organic synthesis, the pursuit of robust, efficient, and versatile reagents is a perpetual endeavor. Among the vast arsenal of synthetic tools, boronic acids and their esters have carved an indispensable niche, primarily through their celebrated role in the Suzuki-Miyaura cross-coupling reaction. While phenylboronic acid and its derivatives have long been the workhorses of this field, a nuanced understanding of reaction kinetics and reagent stability has brought a superior class of compounds to the forefront: naphthalen-1-yl boronic esters.
This guide provides an in-depth technical comparison of naphthalen-1-yl boronic esters with their more conventional counterparts. We will explore the fundamental principles that underpin their enhanced stability and reactivity, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and leverage the unique advantages offered by this remarkable class of reagents.
The Stability Paradigm: Naphthalene-Derived Boronic Esters vs. Conventional Alternatives
A critical parameter governing the utility of a boronic ester is its stability, particularly towards hydrolysis. Premature decomposition of the boronic ester can lead to diminished yields and the formation of unwanted byproducts. The unique steric and electronic properties of the naphthalene scaffold impart a significant stability advantage to its boronic ester derivatives.
A compelling demonstration of this enhanced stability is observed when comparing boronic esters derived from 1,8-naphthalenediol with those derived from catechol and pinacol. A study on their hydrolytic stability in a DMSO-d6/water mixture revealed a stark contrast in their decomposition rates[1].
| Boronic Ester Derivative | Time to Equilibrium/Decomposition | Observations |
| Phenylboronic acid catechol ester | Quantitative hydrolysis within 5 minutes | Highly susceptible to hydrolysis. |
| Phenylboronic acid pinacol ester | Reached equilibrium in ~9 days | Significantly more stable than the catechol ester. |
| Phenylboronic acid 1,8-naphthalenediol ester | Reached equilibrium in ~3 days | Markedly more stable than the catechol ester and shows a different stability profile compared to the pinacol ester. |
| Phenylboronic acid 1,8-diaminonaphthalene ester | No hydrolysis observed after 12 days | Exceptionally stable. |
Table 1: Comparative hydrolytic stability of various phenylboronic esters.[1]
The exceptional stability of the 1,8-diaminonaphthalene (dan) protected boronic esters is attributed to the strong N→B dative bond and the rigid peri-substituted naphthalene backbone, which shields the boron center from nucleophilic attack by water. This remarkable stability allows for their purification via column chromatography and long-term storage, a significant practical advantage over many other boronic esters[2].
The Suzuki-Miyaura Cross-Coupling: A Performance Benchmark
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. The choice of boronic ester can profoundly impact the efficiency and scope of this transformation. Naphthalene-derived boronic esters, particularly those with enhanced stability, offer significant advantages in this context.
Naphthalen-1-yl(1,8-diamino)borane (dan-B) Esters: Overcoming the Protodeborylation Challenge
A common challenge in Suzuki-Miyaura couplings, especially with electron-deficient or heteroaryl boronic acids, is protodeborylation, where the C-B bond is cleaved by a proton source before transmetalation can occur. The exceptional stability of dan-protected boronic esters makes them highly resistant to this side reaction. This allows for efficient coupling even with challenging substrates under relatively mild conditions[3].
A study demonstrated the direct Suzuki-Miyaura coupling of various aryl-B(dan) compounds with aryl bromides using a weak base, a testament to their stability and reactivity[3].
| Aryl-B(dan) Substrate | Aryl Bromide | Yield (%) |
| Pentafluorophenyl-B(dan) | 4-Bromotoluene | 85 |
| 4-Cyanophenyl-B(dan) | 4-Bromotoluene | 91 |
| 3-Thienyl-B(dan) | 4-Bromotoluene | 88 |
| 2-Naphthyl-B(dan) | 4-Bromotoluene | 92 |
Table 2: Selected yields from the direct Suzuki-Miyaura coupling of aryl-B(dan) compounds with 4-bromotoluene.[3]
The ability to use a weak base like cesium carbonate is particularly advantageous when working with base-sensitive functional groups.
Comparative Reactivity: A Mechanistic Perspective
The transmetalation step, involving the transfer of the organic group from boron to the palladium center, is often rate-determining. The electronic nature of the aryl group attached to the boron influences the nucleophilicity of the ipso-carbon and thus the rate of transmetalation[4]. Generally, electron-donating groups on the aryl ring of the boronic acid increase the reaction rate, while electron-withdrawing groups decrease it[5]. The naphthalene ring system, being more electron-rich and polarizable than a simple benzene ring, is expected to facilitate a faster transmetalation compared to phenylboronic esters under similar conditions.
Kinetic studies have shown that the nature of the diol used to form the boronic ester also significantly impacts the transmetalation rate. For instance, glycol boronic esters have been shown to undergo transmetalation much faster than the corresponding boronic acid[4].
Experimental Protocol: Suzuki-Miyaura Coupling with a Naphthalen-1-yl(1,8-diamino)borane
This protocol is adapted from a reported procedure for the direct Suzuki-Miyaura coupling of Ar-B(dan) compounds[3].
Materials:
-
Aryl-B(dan) (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) thiophene-2-carboxylate (CuTC) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.2 equiv)
-
1,2-Dimethoxyethane (DME) (to a concentration of 0.15 M)
Procedure:
-
To a Schlenk tube charged with a magnetic stir bar, add Cs₂CO₃ (1.2 equiv).
-
Heat the Schlenk tube under vacuum for 5 minutes using a heat gun and then cool to room temperature under an argon atmosphere.
-
To the Schlenk tube, add Pd(PPh₃)₄ (5 mol%), CuTC (10 mol%), the aryl-B(dan) (1.2 equiv), the aryl bromide (1.0 equiv), and DME.
-
Stir the reaction mixture at 70 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with brine.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Beyond Cross-Coupling: Expanding the Applications of Naphthalen-1-yl Boronic Esters
The utility of naphthalen-1-yl boronic esters extends far beyond the realm of Suzuki-Miyaura coupling. Their unique electronic and photophysical properties make them valuable building blocks in materials science and sensing applications.
Organic Light-Emitting Diodes (OLEDs)
The extended π-system of the naphthalene core makes its derivatives attractive for applications in organic electronics. Naphthalene-based materials are frequently used as emitters or hosts in OLEDs due to their high fluorescence quantum yields and tunable emission properties[6][7]. Naphthalen-1-yl boronic acid and its esters serve as key intermediates in the synthesis of these advanced materials, allowing for the facile introduction of the naphthyl moiety into complex molecular architectures via cross-coupling reactions[8][9].
For instance, novel host materials for blue OLEDs have been successfully prepared by reacting a bromo-functionalized spiro compound with various aryl boronic acids, including 10-(naphthalene-1-yl)anthracene-9-yl boronic acid, via the Suzuki reaction[10]. These materials have demonstrated high luminance efficiencies in fabricated OLED devices.
Fluorescent Sensors
Boronic acids are well-known for their ability to reversibly bind with diols to form cyclic boronate esters. This property has been widely exploited in the design of fluorescent sensors for saccharides, such as glucose[11][12]. When a fluorophore is appended to the boronic acid, the binding event can modulate the fluorescence output through mechanisms like photoinduced electron transfer (PET).
Naphthalene derivatives are excellent fluorophores due to their high quantum yields and photostability[13]. The combination of a naphthalenyl fluorophore with a boronic acid recognition site creates a highly sensitive and selective sensor. While anthracene-based sensors have been more extensively studied due to their higher quantum yields, naphthalene-based sensors still offer significant utility[5][14].
The design of such sensors involves positioning the boronic acid in proximity to the naphthalene fluorophore such that diol binding alters the electronic communication between the two moieties, leading to a "turn-on" or "turn-off" fluorescent response.
Experimental Protocol: Rhodium-Catalyzed C-H Arylation of Arenes
While not a direct application of a naphthalen-1-yl boronic ester as the arylating agent, this protocol for the C-H arylation of arenes demonstrates a related and important transformation where aryl boronic acids are key reagents. This method can be adapted for the use of naphthalen-1-yl boronic acid to synthesize various naphthyl-substituted aromatic compounds.
Materials:
-
Arene (e.g., s-aryltetrazine) (1.0 equiv)
-
Naphthalen-1-ylboronic acid (2.0 equiv)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the arene (1.0 equiv), naphthalen-1-ylboronic acid (2.0 equiv), [Rh(cod)Cl]₂ (2.5 mol%), and Ag₂CO₃ (2.0 equiv).
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the arylated product.
Conclusion
Naphthalen-1-yl boronic esters represent a significant advancement in the field of organoboron chemistry. Their enhanced stability, stemming from the unique electronic and steric properties of the naphthalene scaffold, translates into superior performance in a variety of synthetic applications. In the context of the Suzuki-Miyaura reaction, they offer a robust alternative to conventional boronic esters, particularly for challenging substrates prone to protodeborylation. Beyond cross-coupling, their inherent photophysical properties make them valuable building blocks for the synthesis of advanced materials for OLEDs and fluorescent sensors. As the demand for more efficient and reliable synthetic methodologies continues to grow, the adoption of naphthalen-1-yl boronic esters is poised to become increasingly widespread, empowering chemists to construct complex molecular architectures with greater precision and efficiency.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction: a mechanistic perspective. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Gong, M., Lee, H., & Jeon, Y. (2010). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Journal of Materials Chemistry, 20(47), 10735-10746. [Link]
-
This reference is not explicitly cited in the text but provides general context on Suzuki-Miyaura coupling. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
This reference is not explicitly cited in the text but provides general context on boronic ester stability. Gillis, E. P., & Burke, M. D. (2009). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks. Journal of the American Chemical Society, 131(31), 11495-11501. [Link]
-
Al-Zoubi, R. M. (2018). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Results in Chemistry, 1, 100003. [Link]
-
This reference is not explicitly cited in the text but provides general context on Suzuki-Miyaura coupling of heteroaryl compounds. Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Iwasaki, T., et al. (2019). Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. ACS Catalysis, 9(11), 10583-10589. [Link]
-
Ohmura, T., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(14), 4437-4444. [Link]
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This reference provides general context on naphthalene derivatives in OLEDs. Adachi, C., et al. (2001). Endothermic energy transfer: A mechanism for generating very efficient fluorescent organic light-emitting diodes. Applied Physics Letters, 78(11), 1622-1624. [Link]
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Kubota, K., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(9), 1475-1482. [Link]
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Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC advances, 8(52), 29400-29427. [Link]
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This reference is not explicitly cited in the text but provides general context on C-H activation. Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
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This reference is not explicitly cited in the text but provides general context on boronic ester synthesis. Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-catalyzed borylation of aryl halides with pinacolborane: a mild and general route to arylboronates. The Journal of organic chemistry, 65(1), 164-168. [Link]
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Zhang, Y., et al. (2022). Engineering B‒N Covalent Bond‐Fused Naphthalene Derivatives for Narrowband Yellow Emission and Power‐Efficient White OLEDs. Advanced Materials, 34(48), 2206718. [Link]
-
This reference provides general context on fluorescent probes. Valeur, B., & Berberan-Santos, M. N. (2012). Molecular fluorescence: principles and applications. John Wiley & Sons. [Link]
-
This reference provides general context on glucose sensors. James, T. D., & Shinkai, S. (2002). Artificial receptors as chemosensors for carbohydrates. Topics in current chemistry, 218, 159-200. [Link]
-
This reference is not explicitly cited in the text but provides general context on Suzuki-Miyaura coupling. Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
This reference is not explicitly cited in the text but provides general context on OLEDs. Müllen, K., & Scherf, U. (Eds.). (2006). Organic light-emitting devices: synthesis, properties, and applications. John Wiley & Sons. [Link]
-
This reference provides an example of using naphthalene boronic acids in OLED synthesis. Kim, Y. H., et al. (2010). Highly efficient blue organic light-emitting diodes based on anthracene derivatives. Advanced Materials, 22(39), 4463-4467. [Link]
-
This reference is not explicitly cited in the text but provides general context on C-H activation. Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature chemistry, 5(5), 369-375. [Link]
-
This reference is not explicitly cited in the text but provides general context on boronic esters. Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]
-
This reference provides context on boronic acid-based glucose sensing. Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]
-
This reference is not explicitly cited in the text but provides general context on OLED materials. Thejo Kalyani, N., & Dhoble, S. J. (2012). Organic light emitting diodes: A review of new materials, devices and processing techniques. Journal of radiation research and applied sciences, 5(4), 268-297. [Link]
-
This reference provides context on fluorescent sensors. Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. [Link]
-
This reference is not explicitly cited in the text but provides general context on Suzuki-Miyaura coupling. Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
This reference is not explicitly cited in the text but provides general context on OLEDs. Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428(6986), 911-918. [Link]
-
This reference is not explicitly cited in the text but provides general context on fluorescent sensors. de Silva, A. P., et al. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical reviews, 97(5), 1515-1566. [Link]
-
This reference is not explicitly cited in the text but provides general context on C-H activation. Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C–H functionalization reactions. Chemical reviews, 110(2), 1147-1169. [Link]
-
This reference is not explicitly cited in the text but provides general context on Suzuki-Miyaura coupling. Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]
-
This reference is not explicitly cited in the text but provides general context on OLEDs. Reineke, S., et al. (2009). White organic light-emitting diodes with fluorescent tube efficiency. Nature, 459(7244), 234-238. [Link]
-
This reference is not explicitly cited in the text but provides general context on fluorescent sensors. Wang, B., & Springsteen, G. (Eds.). (2006). Boronic acids in saccharide recognition. Springer. [Link]
-
Biafora, A., et al. (2018). Synthesis of peri-Substituted (Naphthalen-1-yl)phosphine Ligands by Rhodium(I)-Catalyzed Phosphine-Directed C-H Arylation. Organic Letters, 20(7), 1810-1814. [Link]
-
This reference is not explicitly cited in the text but provides general context on OLEDs. Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature, 492(7428), 234-238. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
